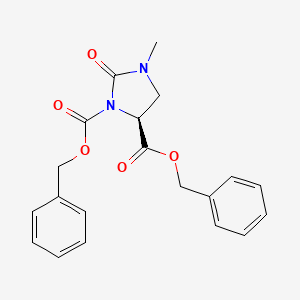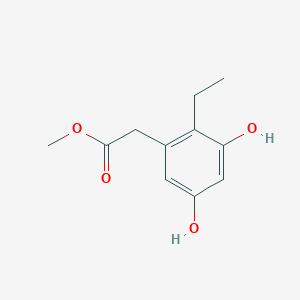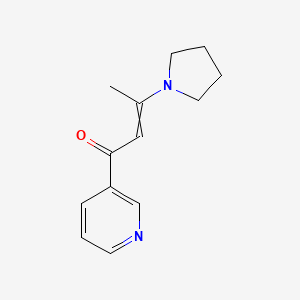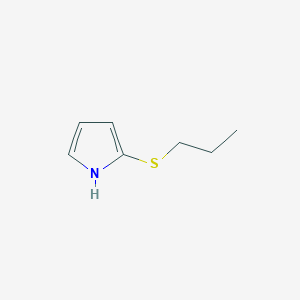
2-n-Propylthiopyrrole
概要
説明
2-n-Propylthiopyrrole is an organic compound belonging to the pyrrole family, characterized by a five-membered ring structure containing one nitrogen atom. The addition of a propylthio group at the second position of the pyrrole ring imparts unique chemical properties to this compound, making it a subject of interest in various scientific fields.
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of 2-n-Propylthiopyrrole typically involves the reaction of pyrrole with propylthiol in the presence of a suitable catalyst. One common method includes the use of a base such as sodium hydride to deprotonate the pyrrole, followed by the addition of propylthiol to form the desired product under controlled temperature conditions.
Industrial Production Methods: Industrial production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The process often includes purification steps such as distillation or recrystallization to obtain the compound in its pure form.
化学反応の分析
Types of Reactions: 2-n-Propylthiopyrrole undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using agents like hydrogen peroxide or potassium permanganate, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride, resulting in the formation of thiols.
Substitution: The propylthio group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, potassium permanganate; typically carried out in aqueous or organic solvents.
Reduction: Lithium aluminum hydride, sodium borohydride; usually performed in anhydrous conditions.
Substitution: Nucleophiles such as halides or amines; reactions often require a polar aprotic solvent.
Major Products Formed:
Oxidation: Sulfoxides, sulfones
Reduction: Thiols
Substitution: Various substituted pyrroles depending on the nucleophile used
科学的研究の応用
2-n-Propylthiopyrrole has diverse applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored as a precursor for drug development, particularly in the design of novel therapeutic agents.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
作用機序
The mechanism of action of 2-n-Propylthiopyrrole involves its interaction with various molecular targets. The propylthio group can undergo metabolic transformations, leading to the formation of reactive intermediates that interact with cellular components. These interactions can modulate biological pathways, resulting in the observed biological effects.
類似化合物との比較
- 2-(Methylthio)-1H-pyrrole
- 2-(Ethylthio)-1H-pyrrole
- 2-(Butylthio)-1H-pyrrole
Comparison: 2-n-Propylthiopyrrole is unique due to the specific length and structure of its propylthio group, which influences its chemical reactivity and biological activity. Compared to its methylthio and ethylthio analogs, the propylthio derivative may exhibit different solubility, stability, and interaction with biological targets, making it a valuable compound for targeted research and applications.
特性
分子式 |
C7H11NS |
|---|---|
分子量 |
141.24 g/mol |
IUPAC名 |
2-propylsulfanyl-1H-pyrrole |
InChI |
InChI=1S/C7H11NS/c1-2-6-9-7-4-3-5-8-7/h3-5,8H,2,6H2,1H3 |
InChIキー |
TWPRWSPUSCHGBD-UHFFFAOYSA-N |
正規SMILES |
CCCSC1=CC=CN1 |
製品の起源 |
United States |
Synthesis routes and methods
Procedure details














試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![[4-(3-Aminophenoxy)phenyl][4-(phenylethynyl)phenyl]methanone](/img/structure/B8624485.png)
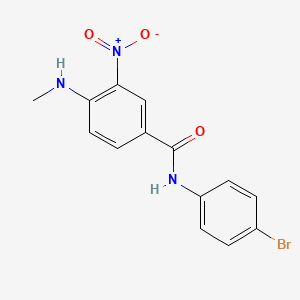

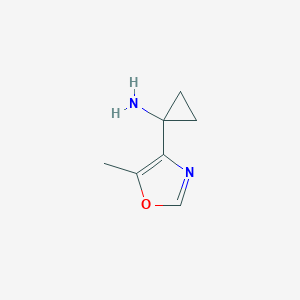

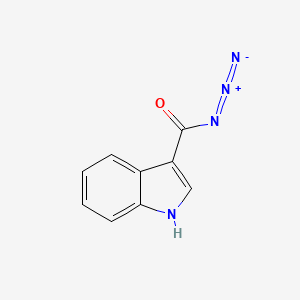
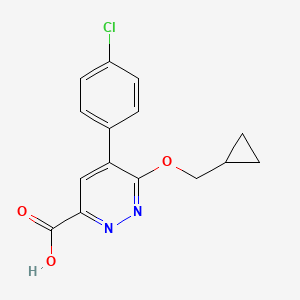
![8-(4-Methoxyphenyl)-1,4-dioxaspiro[4.5]decane](/img/structure/B8624535.png)
![4-{[5-(3-Iodophenyl)-2H-tetrazol-2-yl]methyl}benzoic acid](/img/structure/B8624546.png)
